molecular formula C28H29NO5 B2438978 (1'R,3a'R,8a'S,9'S,9a'S)-1'-Methyl-3'-oxo-N,N-diphenyl-3',3a',5',7',8',8a',9',9a'-octahydro-1'H-spiro[[1,3]dioxolane-2,6'-naphtho[2,3-c]furan]-9'-carboxamide CAS No. 900160-98-7

(1'R,3a'R,8a'S,9'S,9a'S)-1'-Methyl-3'-oxo-N,N-diphenyl-3',3a',5',7',8',8a',9',9a'-octahydro-1'H-spiro[[1,3]dioxolane-2,6'-naphtho[2,3-c]furan]-9'-carboxamide

Cat. No.: B2438978
CAS No.: 900160-98-7
M. Wt: 459.542
InChI Key: TTXWPSXSTDLJEP-BQJLFWIDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1'R,3a'R,8a'S,9'S,9a'S)-1'-Methyl-3'-oxo-N,N-diphenyl-3',3a',5',7',8',8a',9',9a'-octahydro-1'H-spiro[[1,3]dioxolane-2,6'-naphtho[2,3-c]furan]-9'-carboxamide is a useful research compound. Its molecular formula is C28H29NO5 and its molecular weight is 459.542. The purity is usually 95%.
BenchChem offers high-quality (1'R,3a'R,8a'S,9'S,9a'S)-1'-Methyl-3'-oxo-N,N-diphenyl-3',3a',5',7',8',8a',9',9a'-octahydro-1'H-spiro[[1,3]dioxolane-2,6'-naphtho[2,3-c]furan]-9'-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1'R,3a'R,8a'S,9'S,9a'S)-1'-Methyl-3'-oxo-N,N-diphenyl-3',3a',5',7',8',8a',9',9a'-octahydro-1'H-spiro[[1,3]dioxolane-2,6'-naphtho[2,3-c]furan]-9'-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1'R,3'aR,8'aS,9'S,9'aS)-1'-methyl-3'-oxo-N,N-diphenylspiro[1,3-dioxolane-2,6'-1,3a,5,7,8,8a,9,9a-octahydrobenzo[f][2]benzofuran]-9'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO5/c1-18-24-23(27(31)34-18)16-19-17-28(32-14-15-33-28)13-12-22(19)25(24)26(30)29(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-11,16,18,22-25H,12-15,17H2,1H3/t18-,22-,23-,24-,25+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXWPSXSTDLJEP-BQJLFWIDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C=C3CC4(CCC3C2C(=O)N(C5=CC=CC=C5)C6=CC=CC=C6)OCCO4)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@@H](C=C3CC4(CC[C@H]3[C@@H]2C(=O)N(C5=CC=CC=C5)C6=CC=CC=C6)OCCO4)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1'R,3a'R,8a'S,9'S,9a'S)-1'-Methyl-3'-oxo-N,N-diphenyl-3',3a',5',7',8',8a',9',9a'-octahydro-1'H-spiro[[1,3]dioxolane-2,6'-naphtho[2,3-c]furan]-9'-carboxamide , also referred to as Ambeed 873, is a complex organic molecule characterized by its unique spirocyclic structure and multiple stereocenters. This article delves into its biological activity based on available research findings.

Structural Characteristics

This compound features a spirocyclic framework that combines a dioxolane and naphthofuran moiety. The intricate arrangement of its functional groups suggests potential for diverse interactions within biological systems.

Antimicrobial Activity

Recent studies indicate that Ambeed 873 exhibits antimicrobial properties . A notable study published in the journal Molecules demonstrated its effectiveness against various bacterial and fungal strains, including:

  • Staphylococcus aureus
  • Candida albicans

These findings suggest that the compound may have broad-spectrum antimicrobial activity, making it a candidate for further exploration in medicinal chemistry .

Predictive Pharmacological Models

Due to the limited direct experimental data on the biological activity of this compound, predictive models such as PASS (Prediction of Activity Spectra for Substances) are utilized to infer potential pharmacological effects based on structural similarities to known bioactive compounds. These models predict various activities including:

  • Antimicrobial
  • Anti-inflammatory
  • Antioxidant effects

Case Studies and Research Findings

While specific case studies focusing solely on Ambeed 873 are scarce, related research on structurally similar compounds provides insights into potential biological activities:

Compound NameStructural FeaturesBiological Activity
2-Methyl-6-phenylethynylpyridineContains a pyridine ringAntagonist for mGluR5 receptors
LesbicoumestanHeterocyclic structure with phenolic groupsAnticancer activity via oxidative stress modulation
Diphenylacetamide derivativesAmide functionality with phenyl groupsAnalgesic and anti-inflammatory properties

These compounds share structural features with Ambeed 873 and exhibit significant biological activities that may inform future research directions for the target compound .

The exact mechanism of action of Ambeed 873 remains under investigation. However, its structural complexity suggests multiple potential pathways for interaction with biological targets. Interaction studies are crucial for elucidating how this compound may exert its effects in biological systems.

Q & A

Q. What are the recommended strategies for synthesizing this spirocyclic compound, and how do stereochemical challenges influence the process?

The synthesis of spirocyclic compounds like this requires careful control of stereochemistry. Enantioselective organocatalysis (e.g., using chiral amines or thioureas) is a viable approach to construct the spirocenter, as highlighted in methodologies for spirocycles . Key steps include:

  • Ring-closing strategies : Use of 1,3-dioxolane precursors to form the spiro junction.
  • Stereochemical control : Employ chiral auxiliaries or catalysts to ensure the correct (1'R,3a'R,8a'S,9'S,9a'S) configuration.
  • Protection/deprotection : Protect the carboxamide group during oxidation steps to avoid side reactions . Challenges include minimizing epimerization during the formation of the naphtho[2,3-c]furan core.

Q. Which analytical techniques are most effective for confirming the stereochemistry and purity of this compound?

  • X-ray crystallography : Provides definitive proof of stereochemistry, as demonstrated for structurally similar spiro compounds .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify coupling constants (e.g., axial vs. equatorial protons in the octahydronaphthofuran system) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight and isotopic patterns.
  • Chiral HPLC : Essential for assessing enantiomeric excess, especially after asymmetric synthesis .

Q. What biological activity has been reported for structurally related spirocyclic carboxamides, and how can this guide target studies?

While direct data on this compound is limited, analogs with naphthofuran-spiro systems show antimicrobial and anti-inflammatory activity. For example:

  • Antimicrobial assays : Evaluate against Gram-positive bacteria (e.g., S. aureus) using disk diffusion or microdilution methods, referencing protocols from similar compounds .
  • Mechanistic insights : The diphenylcarboxamide moiety may interact with bacterial cell membranes or enzyme active sites .

Advanced Research Questions

Q. How can computational modeling accelerate the design of derivatives with improved bioactivity?

  • Ligand-based design : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like bacterial topoisomerases.
  • DFT calculations : Optimize the spirocyclic scaffold’s conformation and assess redox potentials for stability .
  • Machine learning : Train models on high-throughput screening data to predict activity of novel analogs, as suggested in ligand-design frameworks .

Q. What experimental approaches resolve contradictions in spectral data (e.g., NMR shifts) between synthetic batches?

  • Variable temperature NMR : Identify dynamic effects (e.g., ring-flipping in the octahydro system) that cause signal splitting .
  • Isotopic labeling : Use deuterated solvents or 13C^{13}C-labeled precursors to assign ambiguous peaks .
  • Crystallographic validation : Cross-reference NMR assignments with X-ray structures .

Q. How can reaction conditions be optimized to improve yield while maintaining stereofidelity?

  • Design of experiments (DoE) : Apply Bayesian optimization to test variables (e.g., temperature, catalyst loading) efficiently .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) may stabilize intermediates in the spirocyclization step .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time .

Q. What role does the spiro[1,3]dioxolane moiety play in modulating the compound’s physicochemical properties?

  • Solubility : The dioxolane ring enhances hydrophilicity compared to non-spiro analogs.
  • Conformational rigidity : Restricts rotation of the naphthofuran system, potentially improving target binding .
  • Metabolic stability : The spiro structure may reduce susceptibility to cytochrome P450 oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.